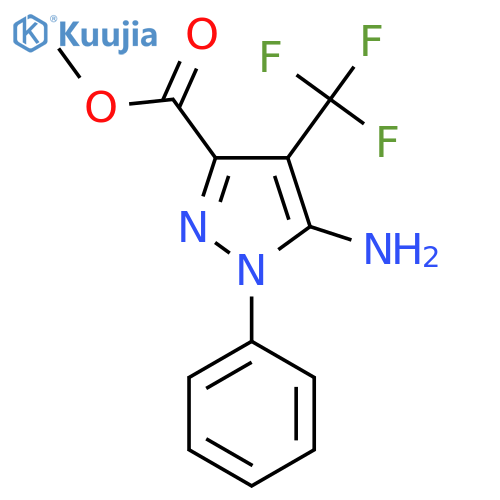

Cas no 1784985-81-4 (methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate)

1784985-81-4 structure

商品名:methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1784985-81-4

- methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

- EN300-1121098

-

- インチ: 1S/C12H10F3N3O2/c1-20-11(19)9-8(12(13,14)15)10(16)18(17-9)7-5-3-2-4-6-7/h2-6H,16H2,1H3

- InChIKey: SIVSYENBJSBYEH-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)OC)=NN(C2C=CC=CC=2)C=1N)(F)F

計算された属性

- せいみつぶんしりょう: 285.07251106g/mol

- どういたいしつりょう: 285.07251106g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 70.1Ų

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1121098-1g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 1g |

$728.0 | 2023-10-27 | |

| Enamine | EN300-1121098-0.1g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1121098-0.5g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 0.5g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1121098-2.5g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 2.5g |

$1428.0 | 2023-10-27 | |

| Enamine | EN300-1121098-0.05g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 0.05g |

$612.0 | 2023-10-27 | |

| Enamine | EN300-1121098-5g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 5g |

$2110.0 | 2023-10-27 | |

| Enamine | EN300-1121098-10.0g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1121098-10g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 10g |

$3131.0 | 2023-10-27 | |

| Enamine | EN300-1121098-0.25g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 95% | 0.25g |

$670.0 | 2023-10-27 | |

| Enamine | EN300-1121098-5.0g |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

1784985-81-4 | 5g |

$2110.0 | 2023-06-09 |

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1784985-81-4 (methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量